molecular formula C9H16N2O6 B8292321 (2S)-2-Hydroxy-1-(piperazin-1-yl)propan-1-one; oxalic acid

(2S)-2-Hydroxy-1-(piperazin-1-yl)propan-1-one; oxalic acid

Cat. No.: B8292321
M. Wt: 248.23 g/mol
InChI Key: ULIIMCIIMPWCFV-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Hydroxy-1-(piperazin-1-yl)propan-1-one; oxalic acid is a chemical compound that features a piperazine ring, a hydroxy group, and an oxalate salt. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Hydroxy-1-(piperazin-1-yl)propan-1-one; oxalic acid typically involves the reaction of (S)-2-hydroxy-1-(piperazin-1-yl)propan-1-one with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The process may involve the use of solvents such as ethanol or methanol and requires careful monitoring of temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Hydroxy-1-(piperazin-1-yl)propan-1-one; oxalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the ketone yields the original hydroxy compound .

Scientific Research Applications

(2S)-2-Hydroxy-1-(piperazin-1-yl)propan-1-one; oxalic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in the treatment of psychiatric disorders due to its piperazine moiety.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-Hydroxy-1-(piperazin-1-yl)propan-1-one; oxalic acid involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can affect various signaling pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-Hydroxy-1-(piperazin-1-yl)propan-1-one; oxalic acid is unique due to its specific combination of a hydroxy group and a piperazine ring, which imparts distinct chemical and biological properties. Its oxalate salt form enhances its solubility and stability, making it suitable for various applications .

Properties

Molecular Formula

C9H16N2O6

Molecular Weight

248.23 g/mol

IUPAC Name

(2S)-2-hydroxy-1-piperazin-1-ylpropan-1-one;oxalic acid

InChI

InChI=1S/C7H14N2O2.C2H2O4/c1-6(10)7(11)9-4-2-8-3-5-9;3-1(4)2(5)6/h6,8,10H,2-5H2,1H3;(H,3,4)(H,5,6)/t6-;/m0./s1

InChI Key

ULIIMCIIMPWCFV-RGMNGODLSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCNCC1)O.C(=O)(C(=O)O)O

Canonical SMILES

CC(C(=O)N1CCNCC1)O.C(=O)(C(=O)O)O

Origin of Product

United States

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